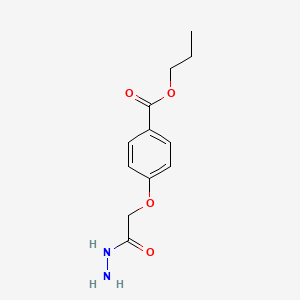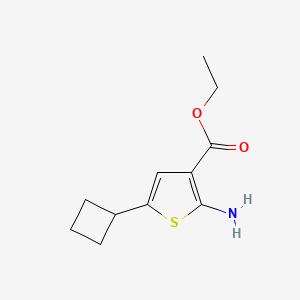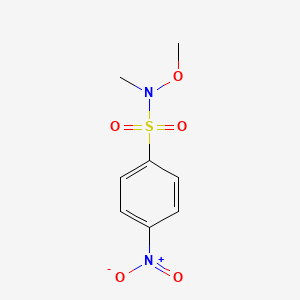![molecular formula C25H17F5N2O3 B2746281 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate CAS No. 318289-46-2](/img/structure/B2746281.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C25H17F5N2O3 and its molecular weight is 488.414. The purity is usually 95%.
BenchChem offers high-quality [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity of Pyrazole Phenyl Ethers
Pyrazole phenyl ether herbicides have been shown to inhibit protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrins and exerting herbicidal activity through this mechanism. This inhibition is crucial for their herbicidal effectiveness, demonstrating the potential utility of related compounds in agricultural research and herbicide development (Sherman et al., 1991).
Applications in Organic Synthesis
Research on modifications of biologically active amides and amines with fluorine-containing heterocycles has explored the synthesis of fluorine-containing heterocyclic derivatives. This highlights the role of such compounds in the development of new synthetic pathways and potentially novel materials or therapeutic agents (Sokolov & Aksinenko, 2012).
Antifungal Agents
Studies on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have revealed their moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests that compounds with similar structures could be valuable in the development of new antifungal agents for agriculture or medicine (Du et al., 2015).
Exploration of Chemical Properties
Research into the chemical properties and reactivity of similar compounds can provide valuable insights into their potential applications. For instance, the study of hydrogen-bonded chains in pyrazole derivatives contributes to our understanding of molecular interactions and could inform the design of new materials with specific properties (Trilleras et al., 2005).
作用機序
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets. The role of these targets in biological systems often involves key biochemical pathways, which leads us to the next point.
Mode of Action
It’s known that these types of compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may affect pathways related to the function of the lmptr1 protein . The downstream effects of these pathways would depend on the specific role of the target in the organism’s biochemistry.
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular level .
特性
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O3/c1-32-23(35-17-10-5-9-16(13-17)25(28,29)30)18(22(31-32)15-7-3-2-4-8-15)14-34-24(33)21-19(26)11-6-12-20(21)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUHRPLPXKQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)
![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)
![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

